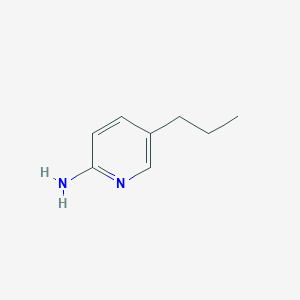

5-Propylpyridin-2-amine

描述

Significance of the Pyridine (B92270) Nucleus in Advanced Chemical Research

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. wisdomlib.orgnih.gov Its presence is integral to the structure of many natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.gov In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to the development of numerous therapeutic agents. rsc.orgresearchgate.netajrconline.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the aromatic system can engage in π-stacking interactions. This versatility allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, making pyridine derivatives highly sought after in drug discovery. nih.govajrconline.org

The pyridine scaffold's importance also extends to materials science, where its derivatives are utilized in the creation of functional nanomaterials and as ligands in organometallic chemistry and asymmetric catalysis. nih.gov The electronic nature of the pyridine ring, characterized by an electron-deficient character due to the electronegative nitrogen atom, influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity provides a powerful tool for chemists to synthesize a diverse library of substituted pyridines with tailored properties.

Historical Context of Aminopyridine Synthesis and Derivatization

The synthesis of aminopyridines, which are pyridine rings bearing an amino group, has a rich history and has evolved significantly over the years. Early methods often involved harsh reaction conditions. For instance, 3-aminopyridine (B143674) has been historically prepared through methods like the Hofmann rearrangement of nicotinamide (B372718) using alkaline potassium hypobromite, or the reduction of 3-nitropyridine. orgsyn.org The Chichibabin amination, a reaction of pyridine with sodium amide, has been a classical method for producing 2-aminopyridine (B139424). epa.gov

Over time, more sophisticated and efficient synthetic routes have been developed. The advent of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provided a major breakthrough, allowing for the formation of carbon-nitrogen bonds under milder conditions with greater functional group tolerance. acs.org Other modern techniques include the reaction of halopyridines with various amines, sometimes facilitated by microwave irradiation to accelerate the reaction. scielo.br Researchers have also explored novel approaches like the ring-opening and recyclization of 2-iminopyridines to synthesize multi-substituted 4-aminopyridines. rsc.org The derivatization of aminopyridines is crucial for exploring their structure-activity relationships. This can involve various chemical transformations, such as N-phosphorylation to improve analytical detection or coupling reactions to introduce diverse substituents. spbu.ruresearchgate.net

Current Research Landscape of Propyl-Substituted Pyridin-2-amines

Current research into propyl-substituted pyridin-2-amines is driven by the desire to explore new chemical space and develop molecules with specific biological activities. The introduction of a propyl group onto the pyridine ring can significantly influence the compound's lipophilicity and steric profile, potentially leading to enhanced or novel interactions with biological targets.

A notable example in a related area is the investigation of 2-amino-4-methylpyridine (B118599) analogues, where substitution at the 6-position with groups like a 2-fluoropropyl moiety has been explored for the development of PET tracers for imaging inducible nitric oxide synthase (iNOS). nih.gov While this research focuses on a methyl-substituted pyridine, it highlights the general strategy of using alkyl substituents to modulate the properties of aminopyridines for specific applications. The 2-(pyridin-2-yl)isopropyl (PIP) amine has been developed as a directing group for the functionalization of C(sp3)–H bonds, showcasing the utility of propyl-containing pyridine structures in synthetic methodology. acs.org

Although specific research on 5-Propylpyridin-2-amine is not extensively documented in the provided search results, the broader context of research on substituted aminopyridines suggests that this compound could be a valuable intermediate or target molecule in medicinal chemistry and materials science. Its unique substitution pattern offers potential for creating novel derivatives with distinct properties.

Research Objectives and Scope for this compound Investigations

Given the established importance of the aminopyridine scaffold, future research on this compound would likely focus on several key objectives. A primary goal would be the development of efficient and scalable synthetic routes to this specific isomer. This would enable the production of sufficient quantities for further investigation.

Once accessible, a key research direction would be the exploration of its potential as a scaffold for new therapeutic agents. This would involve the synthesis of a library of derivatives by modifying the amino group or other positions on the pyridine ring. These derivatives would then be screened for various biological activities. For instance, based on the activities of other substituted pyridines, investigations could target anti-inflammatory, analgesic, or antimicrobial effects. smolecule.com

Furthermore, the physicochemical properties of this compound and its derivatives would be a critical area of study. Understanding properties such as pKa, solubility, and lipophilicity is essential for predicting its behavior in biological systems and for designing effective drug candidates. The unique electronic and steric effects of the 5-propyl substituent would be of particular interest in these studies.

Structure

3D Structure

属性

IUPAC Name |

5-propylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-3-7-4-5-8(9)10-6-7/h4-6H,2-3H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJJVSILRLLKGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313701 | |

| Record name | 5-Propyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92410-92-9 | |

| Record name | 5-Propyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92410-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Propyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Propylpyridin 2 Amine and Its Analogs

Strategies for Regioselective Functionalization of Pyridine (B92270) Rings

The introduction of an amino group at the C2 position of a pyridine ring, especially one bearing substituents at other positions, requires precise control of regioselectivity. Several powerful methodologies have been established to achieve this transformation, primarily by leveraging the inherent electronic properties of the pyridine nucleus or by employing transition metal catalysis to direct the bond formation.

Nucleophilic Aromatic Substitution Approaches to Pyridin-2-amines

Nucleophilic aromatic substitution (SNA_r) is a fundamental strategy for functionalizing heteroaromatic systems. Pyridine and its derivatives are particularly susceptible to nucleophilic attack at the positions ortho (C2/C6) and para (C4) to the ring nitrogen, as the electronegative nitrogen can stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.org This reactivity is exploited for the synthesis of 2-aminopyridines.

The reaction typically involves a pyridine bearing a good leaving group, such as a halide (Cl, Br, I), at the 2-position. youtube.com An amine nucleophile attacks this position, leading to the displacement of the leaving group and formation of the 2-aminopyridine (B139424) product. The reactivity of halopyridines in SNA_r reactions generally follows the order I > Br > Cl. researchgate.net

A classic example is the Chichibabin reaction, where pyridine itself reacts with sodium amide to form 2-aminopyridine directly, demonstrating the inherent reactivity of the C2 position toward strong nucleophiles. wikipedia.org Modern variations of SNA_r offer milder conditions and broader substrate scope. For instance, pyridine N-oxides can be activated and converted into N-(2-pyridyl)pyridinium salts, which then readily react with nucleophiles to furnish 2-aminopyridines upon hydrolysis. researchgate.net This method is notable for its high regioselectivity and compatibility with a wide range of functional groups. researchgate.net Furthermore, transition-metal catalysis, particularly with ruthenium(II), can enable SNA_r reactions on aminopyridines, where the amino group itself acts as a leaving group, facilitating access to a diverse array of pyridylamines. thieme-connect.comthieme-connect.de

Table 1: Examples of Nucleophilic Aromatic Substitution for 2-Aminopyridine Synthesis

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Pyridine | Sodium amide (NaNH₂) | Toluene, 110 °C | 2-Aminopyridine | - | wikipedia.org |

| 2-Chloropyridine | Amine | Heat | 2-Aminopyridine derivative | - | youtube.com |

| Pyridine N-oxide | Pyridine, Tf₂O, then H₂O | - | 2-Aminopyridine | High | researchgate.net |

| 2-Aminopyridine | n-Hexylamine, [Ru] catalyst | 140 °C | N-Hexylpyridin-2-amine | up to 99% | thieme-connect.de |

Palladium-Catalyzed Cross-Coupling Reactions for Pyridyl C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forming C-N bonds. This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl and heteroaryl halides, including those of pyridine. nbu.ac.inrug.nl The reaction typically couples a halopyridine (chloro-, bromo-, or iodopyridine) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nbu.ac.in

The choice of ligand is critical to the success of the reaction, influencing catalyst stability, activity, and substrate scope. A variety of phosphine ligands have been developed, including bidentate ligands like Xantphos and Josiphos, and bulky monodentate biaryl phosphines. researchgate.netnih.gov These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the pyridyl halide, coordination of the amine, deprotonation by the base to form an amido complex, and reductive elimination to yield the 2-aminopyridine product and regenerate the Pd(0) catalyst.

This methodology offers significant advantages, including mild reaction conditions and broad functional group tolerance, allowing for the synthesis of complex 2-aminopyridine derivatives. It has been successfully applied to deactivated aminothiophenes coupling with substituted halopyridines and even to challenging substrates like heteroaryl chlorides. researchgate.netrug.nl

Table 2: Selected Conditions for Buchwald-Hartwig Amination of Halopyridines

| Pyridyl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Various amines | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 °C | Good to Excellent | nbu.ac.in |

| 2-Chloropyridine | Primary amines | Pd(OAc)₂ / Josiphos | K₃PO₄ | Toluene | 100 °C | High | nih.gov |

| 2,6-Dihalopyridines | Aminothiophenecarboxylate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | - | Moderate to High | researchgate.net |

| Various halopyridines | Primary/Secondary amines | SPIONs-Bis(NHC)-Pd(II) | NaOt-Bu | Toluene | 90 °C | High to Excellent | nanochemres.org |

Copper-Catalyzed Amination Protocols (e.g., Ullmann-Type Amination)

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, represents a classical and cost-effective alternative to palladium-based methods for C-N bond formation. organic-chemistry.org The traditional Ullmann condensation requires harsh conditions (high temperatures and stoichiometric copper), but significant advancements have led to the development of milder, ligand-promoted protocols. acs.org

Modern Ullmann-type reactions for synthesizing 2-aminopyridines involve the coupling of a 2-halopyridine with an amine in the presence of a copper(I) salt (commonly CuI), a ligand, and a base. nih.gov The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction. Various ligands have been found to be effective, including diamines, amino acids (like N-methylglycine), and diols (like ethylene (B1197577) glycol). acs.orgrsc.org These ligands accelerate the rate-limiting oxidative addition of the copper catalyst to the aryl halide. nih.gov

This method has demonstrated excellent regioselectivity. For example, the amination of 2,5-dihalopyridines can be directed selectively to the C-5 position under specific copper-catalyzed conditions, showcasing the tunability of the system. rsc.org The use of inexpensive copper catalysts and ligands makes the Ullmann amination an attractive strategy for large-scale synthesis. nih.gov

Table 3: Examples of Copper-Catalyzed Amination of Halopyridines

| Pyridyl Halide | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|---|---|

| 2-Amino-5-iodopyridine | Various amines | CuI / Ethylene glycol | K₂CO₃ | t-Butanol | 110 °C | Excellent | rsc.org |

| Aryl Iodides | Various amines | CuI / N-Methylglycine | K₃PO₄ | Dioxane | Room Temp | Excellent | acs.org |

| 2-Chloronicotinic acid | Sodium azide (B81097) (NaN₃) | CuI (ligand-free) | - | DMSO | 130 °C | Good to Excellent | researchgate.net |

| Aryl Chlorides | Various amines | CuI / N¹,N²-diaryl diamine | K₃PO₄ | Dioxane | 80 °C | High | nih.gov |

Cascade and Multi-Component Reactions in Pyridine Synthesis

Instead of functionalizing a pre-formed ring, an alternative and highly efficient approach is to construct the 2-aminopyridine skeleton from acyclic precursors. Cascade reactions and multi-component reactions (MCRs) are powerful strategies in this regard, allowing for the rapid assembly of complex molecules in a single pot, often with high atom economy and environmental benefits. bohrium.comnih.gov

Base-Promoted Cascade Reactions for 2-Aminopyridine Construction

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. Several base-promoted cascade sequences have been developed for the synthesis of highly substituted 2-aminopyridines. dicp.ac.cnnih.gov

One notable strategy involves the reaction of N-propargylic β-enaminones with N-substituted formamides in the presence of a simple base like sodium hydroxide (B78521). dicp.ac.cnacs.org This reaction proceeds at room temperature through an in situ-generated 1,4-oxazepine (B8637140) intermediate. The formamide (B127407) acts as a nucleophile, and a subsequent spontaneous N-deformylation delivers the final 2-aminopyridine product in good yields. The advantages of this method include its mild, transition-metal-free conditions and the generation of only water and sodium formate (B1220265) as byproducts. dicp.ac.cnacs.org Another approach utilizes a three-component reaction of 1,1-enediamines, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and 1,3-dicarbonyl compounds, also promoted by a base, to selectively generate diverse 2-aminopyridine derivatives. nih.gov

Cyclization Reactions in the Formation of Aminopyridine Systems

The construction of the pyridine ring via cyclization is a cornerstone of heterocyclic chemistry. Many methods exist, often involving the condensation of several components to build the six-membered ring. 2-Aminopyridines are valuable synthons in their own right for further cyclization reactions to build fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. researchgate.netsioc-journal.cnacs.org

For the de novo synthesis of the aminopyridine ring itself, multi-component reactions are particularly effective. bohrium.comtaylorfrancis.com The Hantzsch pyridine synthesis, a classic MCR, typically involves an aldehyde, two equivalents of a β-keto ester, and an ammonia (B1221849) source to form a dihydropyridine, which is then oxidized to the pyridine. wikipedia.org While the classic Hantzsch synthesis does not directly yield 2-aminopyridines, variations using nitrile-containing substrates can lead to the desired products. taylorfrancis.com

Other cyclization strategies include the ring transformation of 2H-pyran-2-ones. By reacting these precursors with a nitrogen source like urea (B33335) under specific conditions (e.g., refluxing in pyridine), 2-aminopyridines can be obtained exclusively and in high yields. researchgate.net Furthermore, a German patent describes the cyclization of open-chain nitrile precursors with nitrogen-containing compounds upon heating to generate 2-aminopyridine derivatives. google.com These methods highlight the versatility of building the aminopyridine core from diverse and readily available starting materials.

Green Chemistry Approaches in Aminopyridine Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of aminopyridine derivatives. mdpi.com These approaches prioritize the use of non-toxic solvents, catalyst-free conditions, and atom-economical reactions to reduce waste and environmental impact. mdpi.comresearchgate.net

A significant advancement in green chemistry is the development of catalyst-free multicomponent reactions (MCRs) for synthesizing substituted 2-aminopyridines. mdpi.comresearchgate.net These reactions offer high atom economy and procedural simplicity, often under solvent-free or aqueous conditions. mdpi.comrsc.org

One prominent catalyst-free approach involves the four-component reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate. mdpi.com This method proceeds efficiently at room temperature under solvent-free conditions, providing a simple and practical route to functionalized 2-aminopyridines with high yields. mdpi.com The use of readily available starting materials and the absence of both a catalyst and a solvent make this an economically and environmentally attractive method. mdpi.com

Another green strategy is the advanced Guareschi–Thorpe reaction, which utilizes ammonium carbonate as both a nitrogen source and a reaction promoter in an aqueous medium. rsc.orgresearchgate.net This three-component condensation of 1,3-dicarbonyls, an active methylene (B1212753) compound (like alkyl cyanoacetate), and ammonium carbonate proceeds productively in water to give hydroxy-cyanopyridines, which are important aminopyridine analogs. rsc.orgresearchgate.net The reaction is noted for its user-friendly and eco-friendly nature, with the final product often precipitating from the water, simplifying work-up. rsc.org

The use of green solvents is another cornerstone of these environmentally benign pathways. ijcrcps.com For instance, the synthesis of N-benzylidenepyridine-2-amine, a Schiff base derived from 2-aminopyridine, has been achieved in high yield (95.6%) at room temperature using an ethanol-water (1:1) mixture, avoiding the need for reflux and hazardous solvents. ijcrcps.com Similarly, catalyst-free reductive alkylation of amines can be performed using sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) (TFE), a recyclable solvent known for enhancing reaction rates. organic-chemistry.org

Table 1: Comparison of Catalyst-Free Synthetic Pathways for Aminopyridine Analogs

| Method | Key Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 4-Component Reaction | Acetophenone, Malononitrile, Aldehyde, Ammonium Carbonate | Solvent-free, Room Temperature | High yields, Simple procedure, No catalyst/solvent | mdpi.com |

| Guareschi–Thorpe | 1,3-Dicarbonyl, Cyanoacetate, Ammonium Carbonate | Aqueous medium, 80°C | Inexpensive, Eco-friendly, Simple work-up | rsc.orgresearchgate.net |

| Schiff Base Formation | 2-Aminopyridine, Benzaldehyde | Ethanol-water (1:1), Room Temp. | High yield (95.6%), Mild conditions | ijcrcps.com |

| Reductive Alkylation | Amine, Aldehyde/Ketone, NaBH₄ | 2,2,2-Trifluoroethanol (TFE) | Catalyst-free, Recyclable solvent | organic-chemistry.org |

Oxidative coupling and subsequent intramolecular cyclization represent a powerful strategy for constructing complex heterocyclic systems from aminopyridine precursors, such as the pharmaceutically important imidazo[1,2-a]pyridines. rsc.orgbeilstein-journals.org These reactions often involve the formation of new carbon-nitrogen or nitrogen-nitrogen bonds. beilstein-journals.orgorganic-chemistry.org

A notable green approach in this category is the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, which cleverly uses air as the terminal oxidant. thieme-connect.com This method is attractive because air is an inexpensive, safe, and environmentally benign oxidant. thieme-connect.com The reaction proceeds via a Michael-addition-type intermediate followed by a Cu(I)-catalyzed oxidative cyclization to yield the final product. thieme-connect.com

Electrochemical methods also offer an environmentally benign pathway for intramolecular cyclization. rsc.org The synthesis of imidazo[1,2-a]pyridines can be achieved through an electrochemically initiated intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines. rsc.org This process uses a catalytic amount of hydriodic acid as a redox mediator in ethanol, avoiding the need for external chemical oxidants and exhibiting high atom economy. rsc.org

Table 2: Oxidative Cyclization Strategies for Aminopyridine Analogs | Method | Reactants | Catalytic System / Oxidant | Key Features | Reference | | :--- | :--- | :--- | :--- | | Copper-Catalyzed Cyclization | 2-Aminopyridine, Nitroolefin | CuBr / Air | Uses air as a green oxidant; One-pot synthesis | thieme-connect.com | | TBAI-Catalyzed Coupling | 2-Aminopyridine, β-Keto Ester | TBAI / TBHP | Metal-free; Mild conditions | researchgate.net | | Electrochemical Cyclization | 2-Aminopyridine, Ketone | Catalytic HI / Electricity | Avoids external oxidants; High atom economy | rsc.org | | PIFA-Mediated Annulation | N-(pyridin-2-yl)benzimidamides | PIFA (Phenyliodine bis(trifluoroacetate)) | Metal-free oxidative N-N bond formation; Short reaction times | organic-chemistry.org |

Synthetic Routes to Propyl Side Chain Incorporation at the Pyridine Ring

The introduction of an alkyl group, such as the propyl side chain in 5-propylpyridin-2-amine, onto the pyridine ring requires specific synthetic strategies due to the electron-deficient nature of the heterocycle. nih.govyoutube.com

Direct alkylation of the pyridine ring can be challenging, often leading to mixtures of regioisomers. nih.gov However, methods have been developed to achieve regioselective alkylation. The Minisci reaction, which involves the addition of alkyl radicals to protonated heteroaromatics, is a classic method for functionalizing electron-deficient rings. nih.gov A modern variation uses a temporary blocking group derived from maleic acid to direct the Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.gov While this particular study focuses on C-4, the principle of using directing or blocking groups is a key strategy for controlling regioselectivity in pyridine functionalization.

A more versatile and widely used approach for installing alkyl chains is through transition metal-catalyzed cross-coupling reactions. nih.gov For instance, the Sonogashira cross-coupling reaction between a bromo-substituted pyridine and a suitable terminal alkyne can introduce a carbon chain that is subsequently reduced. nih.gov To synthesize a propyl-substituted pyridine, a Sonogashira reaction between a 5-bromopyridine precursor and prop-1-yne would yield a 5-(prop-1-yn-1-yl)pyridine intermediate. This intermediate can then be hydrogenated to the desired 5-propylpyridine. nih.gov

Another relevant pathway is the Chichibabin amination of 3-alkylpyridines (e.g., 3-propylpyridine). While traditional amination with sodamide often favors the 2,3-isomer, reacting the 3-alkylpyridine with the sodium salt of a primary alkylamine can significantly improve the yield of the 2-alkylamino-5-alkylpyridine product. google.com The resulting N-alkyl group can then be removed to yield the free amine. google.com

Table 3: Strategies for Propyl Group Introduction on the Pyridine Ring

| Strategy | Description | Intermediate/Precursor | Key Steps | Reference |

|---|---|---|---|---|

| Cross-Coupling/Reduction | Palladium-catalyzed coupling followed by reduction of an unsaturated bond. | 5-Bromo-2-aminopyridine | 1. Sonogashira coupling with prop-1-yne. 2. Hydrogenation of the alkyne. | nih.gov |

| Modified Chichibabin Amination | Amination of a 3-alkylpyridine using a sodium alkylamide. | 3-Propylpyridine | 1. Reaction with sodium butylamide. 2. Dealkylation of the 2-butylamino group. | google.com |

| Deoxygenative Alkylation | Ruthenium-catalyzed coupling of vinylpyridines with aldehydes/ketones. | 4-Vinylpyridine, Propanal | Deoxygenative coupling mediated by N₂H₄. | rsc.org |

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. wikipedia.orgsolubilityofthings.com This approach is highly valuable for installing a propyl group when a direct alkylation is not feasible or when a suitable precursor is more readily available.

A common FGI strategy involves the reduction of a carbonyl group. For example, a 5-acylpyridine could be synthesized via a Friedel-Crafts acylation reaction on an activated pyridine precursor. The resulting ketone (e.g., 5-propionylpyridin-2-amine) can then be reduced to the corresponding alkyl group using standard methods like the Wolff–Kishner or Clemmensen reduction.

Another powerful FGI route is the complete reduction of an unsaturated side chain. As mentioned previously, an alkynyl group introduced via Sonogashira coupling can be fully saturated to an alkyl group through catalytic hydrogenation. nih.gov For example, the hydrogenation of a 5-(prop-1-yn-1-yl)pyridin-2-amine precursor using a palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C) catalyst under a hydrogen atmosphere yields this compound. nih.gov This two-step sequence of cross-coupling and reduction is a robust and widely applicable method for creating alkyl-substituted pyridines.

Similarly, a vinyl group can be reduced to an ethyl group, and this logic can be extended. A precursor like 5-allylpyridin-2-amine could be isomerized to 5-(prop-1-en-1-yl)pyridin-2-amine and then hydrogenated to provide the propyl side chain. The choice of FGI depends on the availability of starting materials and the compatibility of other functional groups within the molecule. imperial.ac.uk

Advanced Spectroscopic and Structural Elucidation of 5 Propylpyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Propylpyridin-2-amine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a complete picture of its atomic framework.

Elucidation of Proton and Carbon Chemical Shifts and Coupling Patterns

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the propyl side chain, and the protons of the primary amine group. libretexts.org The electron-donating amino group and the electron-donating alkyl group significantly influence the chemical shifts of the ring protons. Protons on carbons bonded to electronegative atoms like nitrogen are deshielded and appear at lower fields. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are expected, corresponding to the five carbons of the pyridine ring and the three carbons of the propyl chain. The chemical shifts are influenced by the hybridization and the electronic environment, with carbons attached to the nitrogen atom showing characteristic downfield shifts.

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical solvent like CDCl₃ are summarized below.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| H-3 | Pyridine Ring | ~6.4-6.5 | d | - |

| H-4 | Pyridine Ring | ~7.2-7.3 | dd | - |

| H-6 | Pyridine Ring | ~7.8-7.9 | d | - |

| -NH₂ | Amine Group | ~4.5 (broad) | s | - |

| -CH₂- | Propyl (α) | ~2.4-2.5 | t | ~37 |

| -CH₂- | Propyl (β) | ~1.5-1.6 | sextet | ~24 |

| -CH₃ | Propyl (γ) | ~0.9-1.0 | t | ~14 |

| C-2 | Pyridine Ring | - | - | ~158 |

| C-3 | Pyridine Ring | - | - | ~108 |

| C-4 | Pyridine Ring | - | - | ~138 |

| C-5 | Pyridine Ring | - | - | ~129 |

d = doublet, dd = doublet of doublets, t = triplet, s = singlet

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR suggests the types of atoms present, 2D NMR techniques are essential for assembling the molecular puzzle by establishing through-bond connectivity. ipb.ptscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. science.gov For this compound, COSY would show correlations between the H-3 and H-4 protons on the pyridine ring. It would also clearly map the connectivity of the propyl chain, showing cross-peaks between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. ipb.pt It provides unambiguous one-bond C-H connections. For instance, the aromatic proton signal at ~7.8-7.9 ppm would correlate with the C-6 carbon signal at ~148 ppm, and the methyl proton triplet at ~0.9-1.0 ppm would correlate with the γ-carbon of the propyl group at ~14 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation tools, as it reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). ipb.pt This is critical for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the α-CH₂ protons of the propyl group (~2.4-2.5 ppm) to the ring carbons C-4, C-5, and C-6. The correlation to C-5 is particularly diagnostic, confirming the position of the propyl substituent.

Correlations from the H-6 proton to carbons C-4 and C-5.

Correlations from the H-3 proton to carbons C-2, C-4, and C-5.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum for this compound is dominated by features from the aminopyridine core and the propyl chain. As a primary aromatic amine, it is expected to show two distinct N-H stretching bands. tsijournals.com Studies on similar molecules like 2-amino-5-chloropyridine (B124133) and 2-amino-5-methylpyridine (B29535) provide a strong basis for assigning the vibrational modes. core.ac.ukresearchgate.net

Characteristic FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3450 | Medium-Strong | N-H Asymmetric Stretch |

| ~3330 | Medium-Strong | N-H Symmetric Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960, ~2870 | Strong | Aliphatic C-H Asymmetric & Symmetric Stretch |

| ~1625 | Strong | NH₂ Scissoring (Bending) |

| ~1600, ~1570, ~1470 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| ~1320 | Strong | Aromatic C-N Stretch |

Raman Spectroscopy (FT-Raman, Surface-Enhanced Raman Scattering)

Raman spectroscopy involves the inelastic scattering of monochromatic light from a laser source. researchgate.net It provides information on molecular vibrations, and it is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. nih.gov For this compound, the Raman spectrum would be expected to show strong signals for the pyridine ring vibrations. The symmetric ring breathing mode, a collective vibration of the entire ring, is often a prominent feature in the Raman spectra of pyridine derivatives. core.ac.uk

Key expected regions in the Raman spectrum include the N-H stretching vibrations (~3300-3450 cm⁻¹), C-H stretching (~2800-3100 cm⁻¹), and a series of intense bands in the fingerprint region (below 1600 cm⁻¹) corresponding to ring stretching and deformation modes. core.ac.uknih.gov

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. rsc.org

For this compound, the absorption spectrum is expected to be characterized by intense bands in the UV region, arising from π → π* electronic transitions within the conjugated π-system of the pyridine ring. asianpubs.org The presence of the amino group (-NH₂), a strong electron-donating group (auxochrome), is known to interact with the π-system of the aromatic ring. This interaction increases the energy of the highest occupied molecular orbital (HOMO) and typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted pyridine. psu.eduimanagerpublications.com The spectrum is generally recorded in a non-polar solvent like hexane (B92381) or ethanol, and the absorption bands for aminopyridines are typically observed in the 200-350 nm range. asianpubs.org

The comprehensive characterization of novel chemical entities is foundational to advancements in chemical science. This article focuses on the advanced analytical techniques used to elucidate the spectroscopic and structural properties of this compound. The following sections detail the application of Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS) in the study of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, providing valuable insights into conjugation and aromaticity.

For an aromatic compound like this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* transitions within the pyridine ring. The presence of the amino (-NH₂) and propyl (-C₃H₇) substituents can influence the position and intensity of these absorption maxima (λ_max). The amino group, being an auxochrome, typically causes a bathochromic (red) shift and a hyperchromic effect on the absorption bands of the pyridine ring due to the extension of the conjugated system through its lone pair of electrons. The alkyl group, in this case, a propyl group, generally has a smaller, often negligible, effect on the absorption spectrum.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Transition | Hypothetical λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| π → π* | ~235 | ~8,000 |

| π → π* | ~290 | ~4,500 |

Note: The data in this table is hypothetical and serves to illustrate the expected format of UV-Vis data for this compound.

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, detailed information about the crystal lattice, unit cell dimensions, and the precise positions of atoms can be obtained.

Single crystal X-ray diffraction (SC-XRD) provides the most accurate and detailed structural information for a crystalline compound. acs.org This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's geometry and intermolecular interactions in the solid state. researcher.life

Although a specific single crystal structure of this compound has not been reported in the reviewed literature, analysis of related 2-aminopyridine (B139424) derivatives provides insight into the expected structural features. nih.govnih.gov The data would reveal the planarity of the pyridine ring, the geometry of the amino group, and the conformation of the propyl chain. Intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen, would also be elucidated. unilag.edu.ng

Table 2: Illustrative Single Crystal X-ray Diffraction Data for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Hypothetical Value |

|---|---|---|---|---|

| Bond Length (Å) | N(1) | C(2) | ~1.35 | |

| C(2) | N(2) | ~1.36 | ||

| C(5) | C(6) | ~1.53 | ||

| Bond Angle (°) | C(6) | N(1) | C(2) | ~117 |

| N(1) | C(2) | N(2) | ~119 |

Note: The data in this table is illustrative, based on typical values for similar structures, and does not represent experimentally determined values for this compound.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. It is particularly useful for identifying crystalline phases, determining phase purity, and gaining information about the sample's crystallinity and morphology. sciforum.net The PXRD pattern is a fingerprint of the crystalline solid, with each crystalline phase producing a unique set of diffraction peaks at specific 2θ angles. pdbj.org

A PXRD analysis of a synthesized batch of this compound would confirm its crystalline nature and could be used to identify if different polymorphs (different crystalline forms of the same compound) are present. unilag.edu.ng While specific PXRD data for this compound is not available, a typical dataset would list the observed 2θ angles and their corresponding intensities.

Table 3: Representative Powder X-ray Diffraction Data for a Crystalline Solid

| 2θ (°) | Intensity (counts) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 1500 | 75 |

| 18.8 | 2000 | 100 |

| 21.3 | 1200 | 60 |

| 25.1 | 1800 | 90 |

Note: This table provides a representative example of PXRD data and does not correspond to experimentally measured data for this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is unique to each element and its chemical environment.

An XPS analysis of this compound would provide the elemental composition, confirming the presence of carbon, nitrogen, and oxygen (if any surface contamination is present). High-resolution scans of the C 1s and N 1s regions would provide information about the different chemical states of these atoms. For instance, the nitrogen atoms in the pyridine ring and the amino group are in different chemical environments and would therefore exhibit different binding energies.

While specific XPS data for this compound is not available, a study on the closely related compound, 2-aminopyridine, showed two distinct peaks in the N 1s spectrum: one at 398.7 eV attributed to the pyridine nitrogen and another at 399.8 eV assigned to the amine nitrogen. A similar pattern would be expected for this compound, with slight shifts in binding energies due to the presence of the propyl group.

Table 4: Hypothetical Elemental Composition of this compound from XPS Survey Scan

| Element | Binding Energy (eV) | Atomic Concentration (%) |

|---|---|---|

| C 1s | ~285 | 80.0 |

| N 1s | ~400 | 19.5 |

Note: The data in this table is hypothetical and illustrates the type of information obtained from an XPS survey scan. The oxygen content could be due to surface adsorption.

Table 5: Expected High-Resolution N 1s XPS Data for this compound (based on 2-aminopyridine)

| Nitrogen Environment | Expected Binding Energy (eV) |

|---|---|

| Pyridine Nitrogen (-N=) | ~398.7 |

Note: The binding energies are based on experimental data for 2-aminopyridine and serve as an illustrative example.

Chemical Reactivity and Mechanistic Investigations of 5 Propylpyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 5-Propylpyridin-2-amine is generally deactivated towards electrophilic aromatic substitution compared to benzene, a consequence of the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating amino group at the 2-position and the weakly activating propyl group at the 5-position significantly influences the reactivity and regioselectivity of these reactions. The amino group, being a powerful ortho- and para-directing group, strongly activates the 3- and 5-positions. The propyl group, also an ortho- and para-director, activates the 4- and 6-positions.

Kinetic studies on the bromination of a series of 5-substituted 2-aminopyridines have shown that these compounds react as free bases. rsc.org The rate of reaction is influenced by the electronic nature of the substituent at the 5-position. In the case of this compound, the electron-donating propyl group is expected to enhance the rate of electrophilic substitution compared to unsubstituted 2-aminopyridine (B139424).

Acid-catalyzed hydrogen-exchange studies on 2-aminopyridine derivatives have provided insights into the mechanism of electrophilic substitution. rsc.org For 5-substituted 2-aminopyridines, exchange occurs at the 3-position, indicating that this is a highly activated site. For this compound, electrophilic attack is predicted to occur preferentially at the 3-position, which is ortho to the strongly activating amino group and meta to the propyl group. The 5-position is already substituted. The other potential site for substitution is the 6-position, which is ortho to the propyl group and meta to the amino group. However, the directing effect of the amino group is generally stronger, making the 3-position the most probable site of electrophilic attack.

Common electrophilic aromatic substitution reactions for this compound are summarized in the table below.

| Reaction | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-5-propylpyridin-2-amine |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | 3-Bromo-5-propylpyridin-2-amine or 3-Chloro-5-propylpyridin-2-amine |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-propylpyridine-3-sulfonic acid |

| Friedel-Crafts | RCOCl / AlCl₃ | Generally, these reactions are difficult on pyridine rings. uoanbar.edu.iq |

Reactions Involving the Amine Functional Group

The exocyclic amino group of this compound is a key site of reactivity, readily undergoing acylation, alkylation, and arylation, as well as oxidation reactions.

Acylation, Alkylation, and Arylation of the Amino Moiety

Acylation: The amino group of this compound can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base, such as pyridine, which serves to neutralize the HCl byproduct and can also act as a nucleophilic catalyst. vedantu.comyoutube.comyoutube.com

Alkylation: N-alkylation of this compound can be achieved with alkyl halides. youtube.com The reaction proceeds via a nucleophilic substitution mechanism where the amine acts as the nucleophile. ucalgary.ca To avoid over-alkylation, which can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, it is common to use a large excess of the amine or to employ protecting group strategies. fishersci.co.uk

Arylation: The synthesis of N-aryl derivatives of this compound can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org This method allows for the formation of a C-N bond between the amino group and an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. rsc.orgnih.govrug.nlresearchgate.net

The following table summarizes typical conditions for these transformations.

| Transformation | Reagent(s) | Base | Catalyst/Solvent | Product Type |

| Acylation | Acetyl chloride (CH₃COCl) or Acetic anhydride | Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | N-(5-propylpyridin-2-yl)acetamide |

| Alkylation | Methyl iodide (CH₃I) or Ethyl bromide (CH₃CH₂Br) | K₂CO₃ or Et₃N | Acetonitrile (MeCN) or Dimethylformamide (DMF) | N-Methyl-5-propylpyridin-2-amine or N-Ethyl-5-propylpyridin-2-amine |

| Arylation | Phenyl bromide (C₆H₅Br) | NaOt-Bu or K₃PO₄ | Pd(OAc)₂ / BINAP or other phosphine (B1218219) ligands in Toluene | N-Phenyl-5-propylpyridin-2-amine |

Oxidation Reactions and Their Products

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. The nitrogen atoms of both the pyridine ring and the amino group are susceptible to oxidation.

Oxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding N-oxide at the pyridine nitrogen. dntb.gov.uacommonorganicchemistry.com This transformation increases the electron deficiency of the pyridine ring. The amino group can also be oxidized. For instance, oxidation of aminopyridines can yield nitropyridines, although this often requires harsh conditions. dntb.gov.uaresearchgate.netdntb.gov.ua

| Oxidizing Agent | Potential Product(s) |

| m-CPBA | This compound 1-oxide |

| Potassium permanganate (B83412) (KMnO₄) | Can lead to ring-opened products or oxidation of the propyl group. |

Regioselectivity and Chemoselectivity in Transformations

The regioselectivity and chemoselectivity in reactions of this compound are dictated by the electronic and steric effects of the substituents.

Regioselectivity in Electrophilic Aromatic Substitution: As discussed in section 4.1, the strong activating and ortho-, para-directing effect of the amino group at the 2-position makes the 3-position the most favorable site for electrophilic attack.

Chemoselectivity: In reactions that could potentially occur at either the exocyclic amino group or the endocyclic pyridine nitrogen, chemoselectivity is often achievable by careful choice of reagents and reaction conditions. For instance, acylation and alkylation reactions generally occur preferentially at the more nucleophilic exocyclic amino group. However, under strongly acidic conditions, the pyridine nitrogen will be protonated, deactivating the ring towards electrophilic attack and directing reactions towards the (protonated) amino group.

Reaction Mechanism Elucidation through Kinetic and Isotopic Studies

The mechanisms of reactions involving this compound can be elucidated through kinetic and isotopic labeling studies.

Kinetic Studies: By measuring the reaction rates of a series of 5-substituted 2-aminopyridines, one can determine the influence of the electronic properties of the substituent on the reaction rate. For example, in the bromination of 5-substituted 2-aminopyridines, a Hammett plot can be constructed to correlate the reaction rates with the substituent constants (σ), providing insight into the electronic demands of the transition state. rsc.org Such studies have shown that electron-donating groups at the 5-position, such as a propyl group, accelerate the rate of electrophilic substitution.

Isotopic Studies: Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For example, in acid-catalyzed hydrogen exchange reactions, the rate of deuterium (B1214612) incorporation at specific positions on the pyridine ring can be monitored by NMR spectroscopy or mass spectrometry. rsc.org This provides direct evidence for the site of electrophilic attack and can be used to determine the relative rates of exchange at different positions. Such studies on 2-aminopyridine derivatives have confirmed that the 3-position is highly activated towards electrophilic substitution.

Synthesis of Heterocyclic Fused Derivatives via this compound Precursors

This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The bifunctional nature of the molecule, with a nucleophilic amino group and an adjacent ring nitrogen, allows for the construction of fused five- and six-membered rings.

Imidazo[1,2-a]pyridines: One of the most common applications of 2-aminopyridines is in the synthesis of imidazo[1,2-a]pyridines. rsc.org This can be achieved through the reaction of this compound with α-haloketones, followed by cyclization. nih.govorganic-chemistry.org Multicomponent reactions involving an aldehyde, an isocyanide, and the 2-aminopyridine also provide a convergent route to this scaffold. semanticscholar.orgmdpi.com

Triazolopyridines: Fused triazole systems can also be synthesized from this compound. For example, reaction with ethoxycarbonyl isothiocyanate followed by treatment with hydroxylamine (B1172632) can lead to the formation of a triazolopyridine core. nih.gov Another approach involves the reaction with α,β-acetylenic amines followed by cyclization. mdpi.com

Pyrido[1,2-a]pyrimidines: The reaction of 2-aminopyridines with 1,3-dicarbonyl compounds or their equivalents is a common method for the synthesis of pyrido[1,2-a]pyrimidines. nih.govresearchgate.netsigmaaldrich.comresearchgate.net

The table below outlines some of the fused heterocyclic systems that can be synthesized from this compound.

| Fused Heterocycle | Reagent(s) for Cyclization | Resulting Fused System |

| Imidazo[1,2-a]pyridine (B132010) | α-Haloketones (e.g., phenacyl bromide) | 2-Aryl-7-propylimidazo[1,2-a]pyridine |

| rsc.orgrsc.orgsemanticscholar.orgTriazolo[1,5-a]pyridine | Ethoxycarbonyl isothiocyanate, then hydroxylamine | 2-Amino-5-propyl rsc.orgrsc.orgsemanticscholar.orgtriazolo[1,5-a]pyridine |

| Pyrido[1,2-a]pyrimidine | Diethyl malonate | 4-Hydroxy-7-propyl-2H-pyrido[1,2-a]pyrimidin-2-one |

Computational and Theoretical Investigations of 5 Propylpyridin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. For a molecule like 5-Propylpyridin-2-amine, DFT calculations can elucidate a wide range of properties, from its preferred three-dimensional shape to its spectroscopic signatures.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this process is crucial for understanding its stable three-dimensional structure. The presence of a flexible propyl group attached to the pyridine (B92270) ring means the molecule can exist in various spatial arrangements, or conformations, due to rotation around single bonds.

Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers. By rotating the dihedral angles of the propyl chain and the amino group, a potential energy surface can be mapped. The points on this surface with the lowest energy represent the most likely conformations of the molecule. These calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p), which provides a reliable description of molecular geometries. The results of such an analysis would reveal the preferred orientation of the propyl and amine groups relative to the pyridine ring.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap, Ionization Potential, Electron Affinity)

The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions. DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, while the LUMO would be distributed over the aromatic system.

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is the energy gap (ΔE = ELUMO – EHOMO). A smaller energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive.

Ionization Potential (IP) and Electron Affinity (EA): According to Koopmans' theorem, the ionization potential (the energy required to remove an electron) can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). The electron affinity (the energy released when an electron is added) can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). These values are crucial for predicting how the molecule will behave in electron transfer processes.

Below is an illustrative table of the kind of data generated from such an analysis.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.95 |

| Ionization Potential | IP | -EHOMO | 6.15 |

| Electron Affinity | EA | -ELUMO | 1.20 |

Note: The values in this table are hypothetical and serve to illustrate the typical output of DFT calculations for a molecule like this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. After geometry optimization confirms a stable structure (a true energy minimum with no imaginary frequencies), a frequency calculation is performed.

The resulting theoretical vibrational spectrum can be correlated with experimental spectra to confirm the molecular structure and assign specific vibrational modes to observed peaks. For this compound, this would involve identifying characteristic frequencies for:

N-H stretching and bending modes of the amino group.

C-H stretching modes of the aromatic ring and the alkyl chain.

Pyridine ring breathing and deformation modes.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. To improve agreement, they are typically multiplied by a scaling factor. The analysis provides a complete assignment of the molecule's vibrational modes, aiding in its experimental characterization.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for predicting NMR spectra.

This method calculates the magnetic shielding tensors for each nucleus in the molecule. The isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For this compound, GIAO calculations at a DFT level (e.g., B3LYP/6-311+G(d,p)) would predict the ¹H and ¹³C chemical shifts. Comparing these predicted shifts with experimental data can help confirm structural assignments, especially for complex molecules where empirical interpretation may be ambiguous.

The following table illustrates the type of data that would be generated.

| Atom Site | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 (Pyridine) | 158.5 | - |

| C3 (Pyridine) | 108.2 | 6.30 |

| C4 (Pyridine) | 149.8 | 7.25 |

| C5 (Pyridine) | 115.0 | - |

| C6 (Pyridine) | 138.1 | 7.90 |

| CH₂ (Propyl) | 35.1 | 2.45 |

| CH₂ (Propyl) | 22.8 | 1.60 |

| CH₃ (Propyl) | 13.9 | 0.95 |

| NH₂ | - | 4.50 |

Note: The values in this table are hypothetical examples based on similar structures and serve to illustrate the output of GIAO NMR calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pairs of the amino group into the antibonding orbitals of the pyridine ring. This donor-acceptor interaction, known as hyperconjugation, is crucial for understanding the molecule's electronic structure and stability. NBO analysis can also identify and quantify the strength of intramolecular hydrogen bonds, for instance, between the amino group's hydrogen atoms and the pyridine ring's nitrogen atom, which can influence the molecule's preferred conformation.

Molecular Dynamics Simulations

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. The simulation would reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations over time.

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule and the nature of the intermolecular interactions, such as hydrogen bonding.

Transport Properties: Properties like the diffusion coefficient can be calculated, providing insight into how the molecule moves through a medium.

MD simulations provide a dynamic picture of the molecule, complementing the static information obtained from DFT calculations and offering a more complete understanding of its behavior in a realistic chemical environment.

Adsorption Behavior and Intermolecular Interactions

The adsorption of amine-containing organic molecules on metal surfaces is a subject of significant interest due to its relevance in corrosion inhibition, catalysis, and materials science. While direct studies on this compound are limited, the adsorption behavior of similar amine compounds on metal surfaces has been investigated. Generally, the adsorption of amines on metal films can occur through chemisorption, where the amino group interacts with the metal surface.

Studies on the interaction of methyl-, ethyl-, and n-propyl-amines with metal films such as iron, nickel, and palladium have shown that chemisorption occurs at the amino group, with the hydrocarbon chain oriented on the surface. At lower temperatures, this adsorption is non-dissociative, while at higher temperatures, dissociative chemisorption involving the rupture of N-H bonds is observed. The tendency for adsorption and decomposition of these amines on transition metal surfaces follows the order: methylamine (B109427) > ethylamine (B1201723) > n-propylamine. This suggests that the size of the alkyl group can influence the adsorption process. For this compound, it is plausible that the pyridine ring and the propyl group would also play a significant role in the orientation and strength of its interaction with a metal surface.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the electronic properties and reactivity of molecules. Several key parameters, often referred to as reactivity descriptors, can be calculated to understand the chemical behavior of this compound.

Key Quantum Chemical Parameters:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher E_HOMO value indicates a greater tendency to donate electrons to an acceptor.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the electron-accepting ability of a molecule. A lower E_LUMO value suggests a greater propensity to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller energy gap implies higher reactivity and lower stability.

Global Reactivity Descriptors: Other important descriptors derived from E_HOMO and E_LUMO include electronegativity (χ), chemical hardness (η), and global softness (σ). These parameters provide further insights into the reactivity of the molecule.

For a molecule like this compound, the distribution of the HOMO and LUMO would be crucial in determining its reactivity. The HOMO is likely to be localized on the electron-rich amino group and the pyridine ring, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack.

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Relates to chemical reactivity and stability |

| Electronegativity (χ) | Measure of the ability to attract electrons | Indicates the power to attract electrons in a bond |

| Chemical Hardness (η) | Resistance to change in electron distribution | "Hard" molecules have a large energy gap |

| Global Softness (σ) | Reciprocal of chemical hardness | "Soft" molecules have a small energy gap and are more reactive |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand) with a large biological molecule, such as a protein or a nucleic acid (receptor). These studies are fundamental in drug discovery and design.

While specific docking studies for this compound are not extensively reported, studies on analogous 2-aminopyridine (B139424) derivatives provide insights into their potential interactions with biological targets. The 2-aminopyridine scaffold is a common motif in many biologically active compounds, including inhibitors of kinases, proteases, and other enzymes.

Docking studies of 2-aminopyridine derivatives often reveal key interactions with the active site of enzymes. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The substituent at the 5-position, in this case, the propyl group, would likely occupy a hydrophobic pocket within the binding site of a target protein. The nature and size of this substituent can significantly influence the binding affinity and selectivity of the compound.

For instance, in studies of 2-aminopyridine derivatives as inhibitors of neuronal nitric oxide synthase (nNOS), the 2-aminopyridine core forms crucial hydrogen bonds with key amino acid residues in the active site, while substituents on the pyridine ring engage in hydrophobic and van der Waals interactions.

Computational analyses of ligand-target binding involve calculating the binding affinity and elucidating the specific interactions that stabilize the ligand-receptor complex. Molecular docking programs are used to predict the preferred binding pose of the ligand in the receptor's active site. The scoring functions of these programs estimate the binding free energy, which is a measure of the binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor, as well as the presence of solvent molecules. These simulations can reveal the stability of the binding pose predicted by docking and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation.

Applications of 5 Propylpyridin 2 Amine in Academic Research

As a Building Block and Intermediate in Complex Organic Synthesislifechemicals.comarctomsci.commdpi.com

The pyridine (B92270) moiety is a prevalent structural unit in many naturally occurring compounds, including vitamins and alkaloids, as well as in synthetic pharmaceuticals and agrochemicals. lifechemicals.com This makes functionalized pyridines like 5-Propylpyridin-2-amine highly sought-after starting materials in organic synthesis. lifechemicals.com The presence of the amine group provides a reactive site for a variety of chemical transformations, allowing for the construction of intricate molecular architectures.

Precursor for Advanced Pyridine Derivativeslibretexts.org

This compound serves as a precursor for the synthesis of more complex and highly substituted pyridine derivatives. researchgate.netrasayanjournal.co.in The amino group can be readily modified or replaced to introduce new functional groups onto the pyridine ring. These modifications are crucial for fine-tuning the chemical and physical properties of the resulting molecules, which is a key aspect in the development of new drugs and functional materials. nih.gov For instance, the amino group can be converted into other functionalities through diazotization reactions, or it can direct the substitution of other groups onto the pyridine ring.

The synthesis of advanced pyridine derivatives often involves multi-step reaction sequences where this compound is an early-stage intermediate. ijnrd.orgwhiterose.ac.uk These synthetic routes can lead to the creation of novel compounds with unique biological activities or material properties. The propyl group at the 5-position also influences the steric and electronic properties of the molecule, which can be advantageous in designing specific molecular interactions.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing these structural motifs. nih.govnih.govmsesupplies.com this compound is a valuable starting material for the synthesis of various fused and unfused nitrogen-containing heterocyclic systems. mdpi.com The amino group can participate in cyclization reactions to form new rings, leading to the construction of bicyclic and polycyclic systems.

For example, it can be used in condensation reactions with dicarbonyl compounds to form pyrimidines or with other bifunctional reagents to construct a wide array of heterocyclic structures. nih.gov These more complex heterocycles are often investigated for their potential as therapeutic agents, as the arrangement of nitrogen atoms and other functional groups can lead to specific interactions with biological targets. nih.gov

In Materials Science Researcharctomsci.com

The unique properties of pyridine-containing compounds make them attractive for applications in materials science. mdpi.com this compound can be incorporated into larger molecular structures to create novel materials with specific functions.

Development of New Polymers and Coatingsnih.gov

In the field of polymer chemistry, this compound can be used as a monomer or a modifying agent. dau.edu The amino group allows it to be incorporated into polymer chains through reactions like polycondensation or polyaddition. The resulting polymers may exhibit enhanced thermal stability, altered solubility, or specific binding properties due to the presence of the pyridine ring. mdpi.commdpi.com

These polymers can be developed for a variety of applications, including as functional coatings. dau.edu For instance, coatings containing pyridine units can exhibit anti-corrosive properties, improved adhesion to metal surfaces, or serve as a platform for further chemical modification. The propyl group can also contribute to the polymer's properties by influencing its hydrophobicity and processability.

Functional Materials Development

This compound can be a key component in the design of functional materials with specific optical, electronic, or catalytic properties. The pyridine nitrogen can coordinate with metal ions, making it a useful building block for creating metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, the aromatic nature of the pyridine ring, combined with the electronic influence of the amino and propyl groups, can be exploited in the development of organic electronic materials. By incorporating this moiety into larger conjugated systems, it is possible to create materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Applications in Medicinal Chemistry Research (Mechanism-Focused)

In vitro Biological Activity Screening and Mechanism of Action Elucidation (e.g., Antimicrobial, Antioxidant, Anticancer)

While direct and extensive research on the in vitro biological activities of this compound is not widely documented in publicly available scientific literature, the broader class of 2-aminopyridine (B139424) derivatives has been the subject of significant investigation for its potential therapeutic applications. The 2-aminopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These derivatives have shown promise in antimicrobial, antioxidant, and anticancer research.

Antimicrobial Activity

Derivatives of 2-aminopyridine have demonstrated notable antimicrobial properties against a range of pathogens. The structural modifications on the 2-aminopyridine ring play a crucial role in the potency and spectrum of their activity.

Antibacterial Activity: Research has shown that certain 2-aminopyridine derivatives exhibit significant antibacterial effects, particularly against Gram-positive bacteria. For instance, a study on a series of 2-amino-3-cyanopyridine (B104079) derivatives revealed that one compound, in particular, displayed high activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg·mL⁻¹ nih.govresearchgate.net. The presence of a cyclohexylamine (B46788) group was suggested to be crucial for this activity nih.gov. Other studies have also reported moderate to very good antibacterial activity for new substituted 2-aminopyridine δ-lactone derivatives against both Gram-negative and Gram-positive bacteria mdpi.comresearchgate.net.

The mechanism of antibacterial action for 2-aminopyridine derivatives is believed to involve the disruption of the bacterial cell's structural integrity and function researchgate.net. The unique structural characteristics of the aminopyridine ring allow for interactions with various enzymes and receptors within the bacteria, leading to the inhibition of essential biological processes researchgate.net. Furthermore, some derivatives have shown efficacy against multidrug-resistant (MDR) strains of Staphylococcus aureus, suggesting they may serve as templates for developing new agents to combat antibiotic resistance ccsenet.org.

Antifungal Activity: In addition to antibacterial effects, some 2-aminopyridine derivatives have been evaluated for their antifungal properties. Studies have shown that certain derivatives exhibit moderate to very good activity against clinical fungal strains mdpi.comresearchgate.net. For example, Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives have demonstrated significant activity against fungi such as Penicillium expansum, Aspergillus flavus, and Pichia anomola researchgate.net. The structure-activity relationship studies indicate that specific substitutions on the pyridine ring are key to their antifungal potency researchgate.net.

The following table summarizes the antimicrobial activity of selected 2-aminopyridine derivatives.

| Derivative Class | Target Microorganism | Activity | Reference |

| 2-amino-3-cyanopyridines | Staphylococcus aureus, Bacillus subtilis | High (MIC: 0.039 µg·mL⁻¹) | nih.govresearchgate.net |

| 2-aminopyridine δ-lactones | Gram-negative and Gram-positive bacteria, Fungi | Moderate to Very Good | mdpi.comresearchgate.net |

| Schiff bases of 2-amino-4-chloropyridine | Penicillium expansum, Aspergillus flavus, Pichia anomola | Significant | researchgate.net |

| N-acylated 2-aminopyridines | Multidrug-resistant Staphylococcus aureus | Very Good | ccsenet.org |

Antioxidant Activity